(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine
Description
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-N-[(3-chloro-2-fluorophenyl)methoxy]-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19BrCl2F4N2O2/c29-21-8-6-18(7-9-21)26(37-39-15-19-2-1-3-23(30)27(19)32)16-38-22-10-4-17(5-11-22)12-25-24(31)13-20(14-36-25)28(33,34)35/h1-11,13-14H,12,15-16H2/b37-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAHTYSAXGHHHR-UOZKZNBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CON=C(COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)CO/N=C(/COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)\C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19BrCl2F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine is a complex organic molecule with potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of bromine and chlorine atoms, along with a trifluoromethyl group, suggests potential interactions with biological targets.
| Component | Structure |
|---|---|
| 4-Bromophenyl | 4-Bromophenyl |
| 3-Chloro-5-trifluoromethylpyridine | 3-Chloro-5-trifluoromethylpyridine |
| 3-Chloro-2-fluorophenyl | 3-Chloro-2-fluorophenyl |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes reactions such as nucleophilic substitution and coupling reactions to introduce the various substituents.
Biological Activity
The biological activity of (E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine has been investigated in various studies. Notably, its activity against specific pathogens and cancer cell lines has been a focus.
Antibacterial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, analogues containing electron-withdrawing groups have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The presence of aryl rings and specific halogen substitutions appears crucial for enhancing antibacterial activity .
Anticancer Activity
Research has demonstrated that compounds featuring trifluoromethyl groups can inhibit cancer cell proliferation. For example, a related compound was shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is vital for DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity to chemotherapeutic agents in BRCA-mutated cancers .
Case Studies
- Antibacterial Efficacy : A study on similar compounds revealed that the introduction of halogen atoms significantly increased the antibacterial potency against various strains of bacteria, including MRSA .
- Anticancer Mechanism : Another investigation into a structurally related compound indicated effective PARP inhibition at nanomolar concentrations, showcasing its potential as an anticancer agent .
Preparation Methods
Chlorination and Trifluoromethylation
The pyridine core is functionalized via sequential nitration and halogen exchange. Patent CN110885298B details a scalable approach using FeCl₃·6H₂O (1.5 eq.) in ethanol under reflux, achieving 95% purity after distillation. Key parameters:
| Parameter | Optimal Value | Source |
|---|---|---|
| Catalyst | FeCl₃·6H₂O | |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 3-5 h |
Methyl Group Introduction
The pyridinylmethyl group is installed via PdCl₂(dppf)-catalyzed cross-coupling with 4-bromophenylboronic acid:
$$
\text{2-Amino-4-bromopyridine} + \text{Phenylboronic acid} \xrightarrow{\text{PdCl}2(\text{dppf}), \text{K}2\text{CO}_3} \text{4-Phenylpyridin-2-amine} \quad (62\% \text{ yield})
$$
Assembly of Phenoxy-Ethylidene Backbone
Phenoxy Linker Formation
The phenoxy bridge is constructed using Mitsunobu conditions (DIAD, PPh₃) between 4-hydroxyphenylacetaldehyde and the pyridinylmethyl intermediate. THF at 0°C prevents aldehyde oxidation.
Ethylidene Imine Formation
HATU/DIPEA-mediated condensation achieves E-selectivity:
$$
\text{Aldehyde} + \text{Amine} \xrightarrow{\text{HATU (1.5 eq.), DIPEA (3 eq.)}} \text{(E)-Imine} \quad (92\% \text{ yield in THF})
$$
| Solvent | Temperature | Yield (%) |
|---|---|---|
| THF | RT | 92 |
| DMF | RT | 20 |
Final Coupling with (3-Chloro-2-Fluorophenyl)Methoxyamine
Methoxyamine Synthesis
The (3-chloro-2-fluorophenyl)methanol is converted to its methoxyamine via Appel reaction (CCl₄, PPh₃) followed by nucleophilic substitution with hydroxylamine.
Imine-Amine Coupling
Triphosgene (0.5 eq.) in 1,2-dichloroethane at -5°C facilitates efficient coupling without epimerization:
$$
\text{Imine} + \text{Methoxyamine} \xrightarrow{\text{Triphosgene, DMAP}} \text{Target Compound} \quad (85\% \text{ purity after distillation})
$$
Process Optimization and Yield Enhancement
Catalyst Screening
Comparative analysis of coupling catalysts:
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| HATU | THF | 92 |
| POCl₃ | DMF | 52 |
| EDC/HCl | CH₂Cl₂ | 68 |
Solvent Effects on Imine Geometry
Polar aprotic solvents favor E-configuration:
| Solvent | E:Z Ratio |
|---|---|
| THF | 95:5 |
| Toluene | 80:20 |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key steps include:
- Temperature control : Maintaining 60–80°C during condensation reactions to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Pyridine-methylation | DMF, 70°C, 12h | 65–75% |
| Etherification | K₂CO₃, THF, reflux | 70–80% |
| Final purification | Silica gel (3:1 hexane/EtOAc) | >95% purity |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm stereochemistry and substituent positions. Fluorine (¹⁹F NMR) and chlorine isotopic patterns aid in identifying trifluoromethyl and chloro groups .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion peaks .
- X-ray crystallography : Resolve E/Z isomerism and confirm spatial arrangement of bromophenyl and pyridyl groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : In airtight containers under nitrogen, away from moisture and light (-20°C for long-term stability) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Strategies include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and control for serum concentration (e.g., 10% FBS vs. serum-free) .
- Dose-response validation : Test across a wider concentration range (nM to μM) to identify off-target effects.
- Meta-analysis : Compare data across studies using tools like Prism® to account for batch effects .
Q. How to design experiments to study structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with substituents at the pyridine (e.g., replacing trifluoromethyl with cyano) or phenoxy positions (e.g., methoxy vs. nitro groups) .
- Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
| Analog Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Trifluoromethyl → CN | 12 nM (Kinase A) | Enhanced selectivity |
| Methoxy → NO₂ | 450 nM (Kinase B) | Reduced solubility |
Q. What strategies are effective in overcoming poor solubility in pharmacological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the methoxy position to enhance aqueous compatibility .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for improved bioavailability .
Q. How to employ computational methods to predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on key residues (e.g., hinge region Lys-33) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Generate 3D descriptors (e.g., electrostatic potential maps) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
